2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and phenoxy groups, along with a bromo and methoxy substituted phenyl ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with 2-bromo-5-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then reacted with propanehydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl]methylidene]acetohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-ethoxyphenyl]methylidene]acetohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl]methylidene]propanehydrazide
Uniqueness
The uniqueness of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and methoxy groups differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C24H23BrN2O4 |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C24H23BrN2O4/c1-17(24(28)27-26-15-19-14-20(25)8-13-23(19)29-2)31-22-11-9-21(10-12-22)30-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
IFVFXDBRBBKNJF-CVKSISIWSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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